molecular formula C12H17ClN2O B572859 (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol CAS No. 1263286-37-8

(R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol

Cat. No.: B572859
CAS No.: 1263286-37-8
M. Wt: 240.731
InChI Key: FSVACMCTFSIBDE-GFCCVEGCSA-N
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Preparation Methods

The synthesis of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol typically involves the reaction of ®-piperazine with 3-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified using standard techniques like recrystallization or chromatography .

Chemical Reactions Analysis

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.

Mechanism of Action

The mechanism of action of ®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in the levels of neurotransmitters like serotonin and dopamine, which are implicated in various psychiatric and neurological disorders .

Comparison with Similar Compounds

®-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol is unique compared to other piperazine derivatives due to its specific substitution pattern and chiral configuration. Similar compounds include:

These compounds share similar chemical properties but may exhibit different biological activities and therapeutic potentials.

Properties

IUPAC Name

[(2R)-1-[(3-chlorophenyl)methyl]piperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(6-11)8-15-5-4-14-7-12(15)9-16/h1-3,6,12,14,16H,4-5,7-9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVACMCTFSIBDE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1)CO)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677491
Record name {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-37-8
Record name {(2R)-1-[(3-Chlorophenyl)methyl]piperazin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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